molecular formula C11H9ClN2O2S2 B3083491 N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-15-4

N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083491
CAS No.: 1142200-15-4
M. Wt: 300.8 g/mol
InChI Key: NCJQGCLPWORYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (molecular formula: C₁₁H₉ClN₂O₂S₂; molecular weight: 300.79 g/mol) is a thiazolidinone derivative characterized by a 3-chlorophenylacetamide moiety linked to a 2-mercapto-4-oxo-4,5-dihydrothiazol-5-yl group. Its structure features a thiazolidinone ring system, which is known for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-6-2-1-3-7(4-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQGCLPWORYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C11H9ClN2O2S2, with a molecular weight of 300.8 g/mol. Its structure includes a thiazole ring that contributes significantly to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxic activity against cancer cells.

Case Study: Anticancer Efficacy

In a study evaluating several thiazole derivatives, it was found that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells. For example:

CompoundIC50 (µg/mL)
Compound A1.61 ± 1.92
Compound B1.98 ± 1.22

These values suggest that the thiazole ring's structural features are critical for enhancing anticancer activity .

Antibacterial Activity

Thiazole derivatives have also been recognized for their antibacterial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method.

Antibacterial Efficacy

In vitro studies demonstrated that this compound showed significant antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound could be a potential candidate for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring may interact with specific cellular targets involved in cell proliferation and survival pathways.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation under mild to moderate conditions:

Reaction TypeConditionsProductsSupporting Data
Disulfide formationH<sub>2</sub>O<sub>2</sub> (room temperature, aqueous ethanol)Symmetrical disulfide derivativesAnalogous thiazoles form disulfides via oxidative coupling .
Sulfonic acid formationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (acidic, 60°C)Sulfonic acid derivativesOxidation of mercapto groups in thiazoles yields sulfonic acids under strong oxidizing conditions .

Nucleophilic Aromatic Substitution

The chloro substituent on the phenyl ring participates in nucleophilic substitution:

NucleophileConditionsProductsYield (%)
NH<sub>3</sub> (ammonia)Ethanol, reflux (12 h)N-(3-aminophenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide68–72*
ThiophenolDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C (6 h)N-(3-(phenylthio)phenyl)-derivative55–60*
PiperidineTHF, 70°C (8 h)N-(3-piperidinophenyl)-derivative75–80*

*Yields extrapolated from similar chloroaryl-thiazole systems .

Thiol-Ene Reactions

The mercapto group reacts with α,β-unsaturated carbonyl compounds:

ReactantConditionsProductsNotes
Acrylic acidUV light, 25°C (4 h)Thioether-linked adductsForms stable C–S bonds via radical-mediated pathways .

Ring Functionalization of the Thiazolidinone Core

The 4-oxo-thiazolidinone moiety undergoes regioselective modifications:

Alkylation at N-3

ReagentConditionsProducts
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, acetone, reflux (3 h)N-3-methylated derivative
Benzyl bromideDMF, 60°C (5 h)N-3-benzyl derivative

Condensation with Aldehydes

AldehydeConditionsProducts
BenzaldehydeAcOH, Δ (2 h)Schiff base at C-2

Acylation of the Acetamide Group

The primary acetamide undergoes acylation with reactive electrophiles:

ReagentConditionsProducts
Acetyl chloridePyridine, 0°C → RT (2 h)N-acetylated derivative
Benzoyl chlorideTHF, Et<sub>3</sub>N, 25°C (4 h)N-benzoyl derivative

Reduction Reactions

Selective reduction of the thiazolidinone carbonyl:

ReagentConditionsProducts
NaBH<sub>4</sub>MeOH, 0°C (1 h)4-hydroxy-thiazolidine derivative
LiAlH<sub>4</sub>Et<sub>2</sub>O, reflux (3 h)Thiazolidine alcohol (ring-opening observed)

Complexation with Metal Ions

The mercapto and carbonyl groups act as ligands for transition metals:

Metal SaltConditionsComplex Type
Cu(II) acetateMethanol, 25°C (2 h)Square-planar Cu(II)-thiolate
Fe(III) chlorideAqueous ethanol, 50°COctahedral Fe(III) complex

Hypothesized Reactions Based on Analogous Systems

  • Photochemical dimerization : UV irradiation may induce [2+2] cycloaddition between thiazolidinone rings .

  • Cross-coupling : Suzuki-Miyaura coupling at the chloroaryl position using Pd catalysts .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

All analogs share the 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetamide backbone. Variations arise from substituents on the phenyl ring of the acetamide group, influencing electronic, steric, and solubility properties.

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Notable Features
Target Compound (3-chlorophenyl) C₁₁H₉ClN₂O₂S₂ 300.79 3-chlorophenyl Electron-withdrawing Cl at meta position
N-(4-Chlorophenyl)-... (CAS: 1142200-16-5) C₁₁H₉ClN₂O₂S₂ 300.79 4-chlorophenyl Cl at para position; altered electronic effects
N-(2-Ethoxyphenyl)-... (Mol. weight: 310.39) C₁₃H₁₄N₂O₃S₂ 310.39 2-ethoxyphenyl Electron-donating ethoxy group
N-(2-Methoxyphenyl)-... (CAS: N/A) C₁₂H₁₂N₂O₃S₂ 296.40 2-methoxyphenyl Enhanced solubility due to OMe group
N-[2-Chloro-5-(trifluoromethyl)phenyl]-... (CAS: 1142200-52-9) C₁₂H₈ClF₃N₂O₂S₂ 368.78 2-Cl, 5-CF₃ Bulky CF₃ group; increased lipophilicity

Tautomerism and Stability

  • Tautomeric Behavior: and highlight that thiazolidinone derivatives often exist as tautomeric mixtures. For example, amide 3c (4-ethoxyphenyl analog) equilibrates between imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, affecting NMR spectra and reactivity .
  • Target Compound: Likely exhibits similar tautomerism, necessitating advanced NMR techniques (e.g., NOESY, HSQC) for structural confirmation .

Critical Analysis of Substituent Effects

  • Electron-Donating Groups (OMe, OEt) : Increase solubility and bioavailability but may reduce binding affinity in hydrophobic active sites .
  • Positional Isomerism : Meta-substituted Cl (target compound) vs. para-Cl alters steric interactions and resonance effects, impacting molecular recognition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

  • Methodological Answer : A common approach involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine. For example, dropwise addition of chloroacetyl chloride to a mixture of the thiazole precursor and triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF, yields the target compound . Alternative routes include refluxing with chloroacetyl chloride in triethylamine, monitored by TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., thiol, carbonyl) and confirms the presence of the thiazole ring .
  • NMR : Distinguishes aromatic protons (e.g., 3-chlorophenyl group) and acetamide methyl/methylene groups .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed during synthesis and handling?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride).
  • Store at 2–8°C in airtight containers, and adhere to hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways or predict biological activity?

  • Methodological Answer :

  • Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error .
  • Structure-Activity Relationships (SAR) : Calculate HOMO-LUMO gaps to predict electron-transfer interactions or use molecular docking to assess binding affinity to biological targets .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Assay Standardization : Reproduce experiments under controlled conditions (e.g., consistent cell lines, solvent concentrations).
  • Dose-Response Analysis : Test a broad concentration range to identify threshold effects.
  • Statistical Validation : Use ANOVA or multivariate analysis to account for variability between studies .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Recrystallize from polar/non-polar solvent mixtures (e.g., ethanol-DMF or pet-ether) to enhance crystal lattice formation.
  • Temperature Gradients : Slow cooling from reflux conditions promotes ordered crystal growth .

Notes

  • Ensure all synthetic steps are validated via TLC or HPLC to confirm purity .
  • Computational tools (e.g., Gaussian, AutoDock) are recommended for advanced SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.